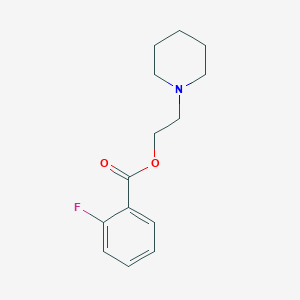![molecular formula C20H15FN4O3 B257401 5-(3-fluoro-4-methylphenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-isoxazolecarboxamide](/img/structure/B257401.png)
5-(3-fluoro-4-methylphenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-fluoro-4-methylphenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-isoxazolecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. This compound is a member of the isoxazolecarboxamide family and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 5-(3-fluoro-4-methylphenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-isoxazolecarboxamide is complex and involves multiple biological pathways. This compound has been shown to inhibit the activity of various enzymes, including kinases and phosphodiesterases, which are involved in a range of cellular processes. Additionally, this compound has been shown to modulate the activity of G protein-coupled receptors, which play a critical role in cellular signaling.
Biochemical and Physiological Effects:
5-(3-fluoro-4-methylphenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-isoxazolecarboxamide has been shown to exhibit a range of biochemical and physiological effects. This compound has been shown to possess potent anti-inflammatory and anti-tumor properties, and has been studied extensively for its potential applications in the treatment of cancer and other inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 5-(3-fluoro-4-methylphenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-isoxazolecarboxamide is its broad range of biological activity. This compound has been shown to exhibit significant activity against a range of biological targets, making it a promising candidate for drug discovery and development. However, one of the limitations of this compound is its complex mechanism of action, which makes it difficult to study in vitro and in vivo.
Future Directions
There are several future directions for research on 5-(3-fluoro-4-methylphenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-isoxazolecarboxamide. One potential area of research is the development of novel analogs of this compound with improved activity and selectivity. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to understand its potential applications in the treatment of cancer and other inflammatory diseases. Finally, studies are needed to evaluate the safety and toxicity of this compound in vivo, which will be critical for its development as a therapeutic agent.
Synthesis Methods
The synthesis of 5-(3-fluoro-4-methylphenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-isoxazolecarboxamide involves the reaction of 3-fluoro-4-methyl aniline with 4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl isocyanate followed by the reaction of the resulting intermediate with 3-isoxazolecarboxylic acid. This reaction sequence results in the formation of the desired compound.
Scientific Research Applications
5-(3-fluoro-4-methylphenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-isoxazolecarboxamide has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to exhibit significant activity against a range of biological targets, including kinases, phosphodiesterases, and G protein-coupled receptors. Additionally, this compound has been shown to possess potent anti-inflammatory and anti-tumor properties.
properties
Product Name |
5-(3-fluoro-4-methylphenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-isoxazolecarboxamide |
|---|---|
Molecular Formula |
C20H15FN4O3 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
5-(3-fluoro-4-methylphenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H15FN4O3/c1-11-3-6-13(7-4-11)18-19(25-28-24-18)22-20(26)16-10-17(27-23-16)14-8-5-12(2)15(21)9-14/h3-10H,1-2H3,(H,22,25,26) |
InChI Key |
ZNXLXMHWJTUEOI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=NOC(=C3)C4=CC(=C(C=C4)C)F |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=NOC(=C3)C4=CC(=C(C=C4)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B257333.png)






![2-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B257344.png)

![6-(3,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257347.png)